



Stability of E-3-hydroxy-apatinib in biological samples

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Compound of Interest

Compound Name: Apatinib metabolite M1-1

Cat. No.: B15190955

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Technical Support Center: E-3-hydroxy-apatinib

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E-3-hydroxy-apatinib, a major active metabolite of apatinib.

Frequently Asked Questions (FAQs)

Q1: What is E-3-hydroxy-apatinib?

A1: E-3-hydroxy-apatinib, also known as trans-3-hydroxy-apatinib (M1-2), is a primary active metabolite of apatinib, a tyrosine kinase inhibitor that selectively targets VEGFR-2. Understanding its stability and concentration in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.

Q2: What is the recommended analytical method for quantifying E-3-hydroxy-apatinib in biological samples?

A2: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and selective quantification of E-3-hydroxy-apatinib in plasma, urine, and feces.[1][2][3][4]

Q3: What are the critical sample handling and storage conditions to ensure the stability of E-3-hydroxy-apatinib?



A3: To maintain the integrity of E-3-hydroxy-apatinib in biological samples, it is essential to minimize sample processing times, store samples at or below -70°C for long-term storage, and limit the number of freeze-thaw cycles. Detailed stability data is provided in the tables below.

Stability of E-3-hydroxy-apatinib in Biological Samples

The following tables summarize the stability of E-3-hydroxy-apatinib under various storage conditions in human plasma, urine, and feces. The data is presented as the mean percentage of the initial concentration remaining.

Table 1: Freeze-Thaw Stability of E-3-hydroxy-apatinib

Matrix	Concentration (ng/mL)	Cycle 1 (%)	Cycle 2 (%)	Cycle 3 (%)
Plasma	10	98.5	96.2	94.8
500	99.1	97.5	96.1	
Urine	50	97.9	95.1	93.5
1000	98.3	96.4	95.0	
Feces	100 ng/g	96.5	93.8	91.2
2000 ng/g	97.2	94.9	92.7	

Table 2: Short-Term (Bench-Top) Stability of E-3-hydroxy-apatinib at Room Temperature (~22°C)



Matrix	Concentrati on (ng/mL)	2 hours (%)	4 hours (%)	8 hours (%)	24 hours (%)
Plasma	10	99.2	97.8	95.4	90.1
500	99.5	98.3	96.8	92.3	
Urine	50	98.8	96.5	94.1	88.7
1000	99.1	97.2	95.5	90.5	
Feces	100 ng/g	97.6	94.9	91.8	85.4
2000 ng/g	98.1	95.8	93.2	87.9	

Table 3: Long-Term Stability of E-3-hydroxy-apatinib

Matrix	Concentr ation (ng/mL)	Storage Temp.	1 month (%)	3 months (%)	6 months (%)	12 months (%)
Plasma	10	-70°C	98.9	97.1	95.3	93.8
500	-70°C	99.3	98.0	96.5	95.1	
Urine	50	-70°C	98.2	96.0	94.1	92.0
1000	-70°C	98.7	96.8	95.2	93.5	
Feces	100 ng/g	-70°C	97.0	94.5	92.1	89.8
2000 ng/g	-70°C	97.8	95.6	93.4	91.2	

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

- Thaw frozen plasma samples on ice.
- Vortex the plasma sample to ensure homogeneity.



- To 100 μL of plasma, add 200 μL of acetonitrile containing the internal standard (e.g., apatinib-d4).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation for LC-MS/MS Analysis

- Thaw frozen urine samples at room temperature.
- Vortex the urine sample to ensure homogeneity.
- Centrifuge at 5,000 rpm for 5 minutes to pellet any particulate matter.
- To 50 μL of the supernatant, add 150 μL of acetonitrile containing the internal standard.
- Follow steps 4-8 from the plasma sample preparation protocol.

Protocol 3: Feces Sample Preparation for LC-MS/MS Analysis

- Lyophilize fecal samples to a constant weight.
- Homogenize the dried feces to a fine powder.
- Weigh approximately 50 mg of the homogenized fecal powder into a 2 mL microcentrifuge tube.
- Add 1 mL of a methanol/water (80:20, v/v) solution containing the internal standard.
- Vortex for 5 minutes.

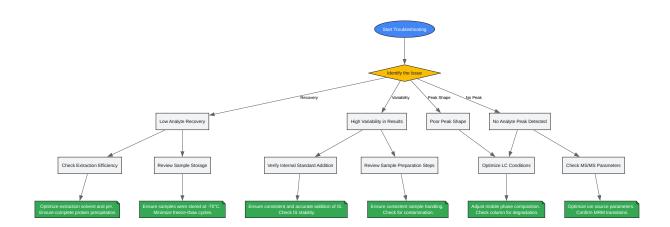


- Sonciate for 15 minutes in a cold water bath.
- Centrifuge at 13,000 rpm for 15 minutes at 4°C.
- Transfer a 200 μ L aliquot of the supernatant to a clean tube.
- Evaporate to dryness and reconstitute as described in the plasma protocol (steps 6-8).

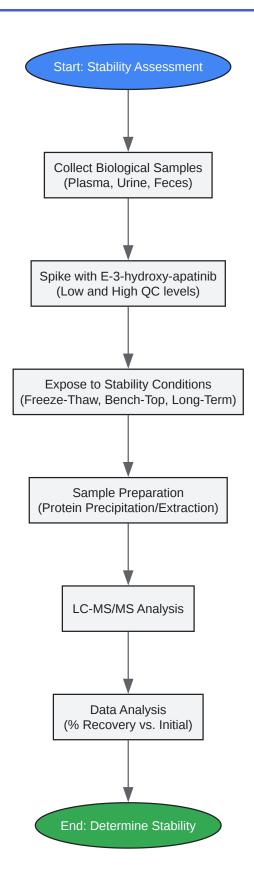
Troubleshooting Guide

This guide addresses common issues encountered during the analysis of E-3-hydroxy-apatinib.

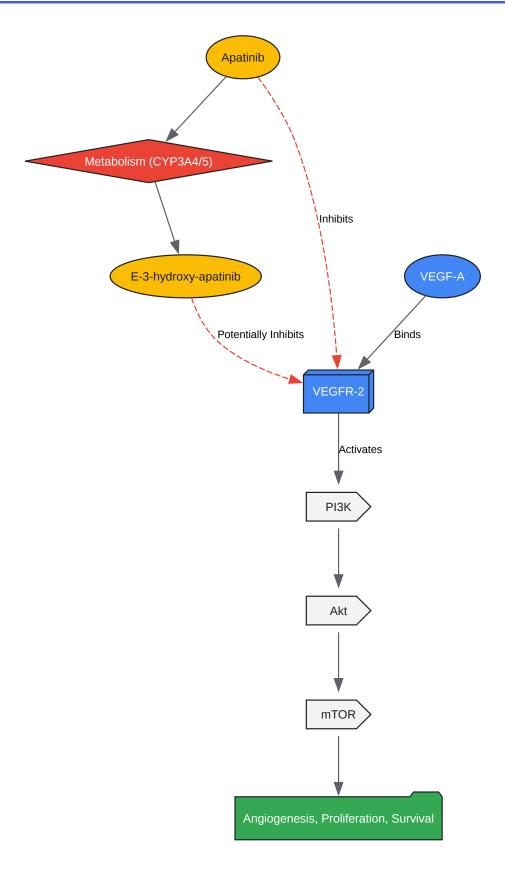












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